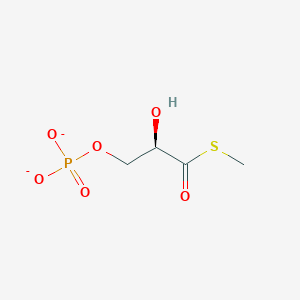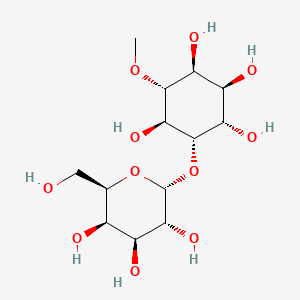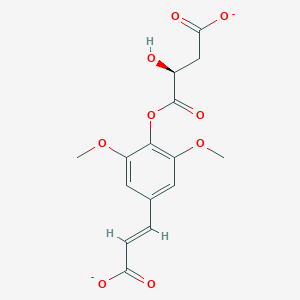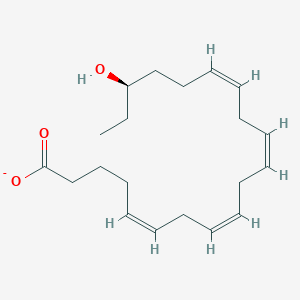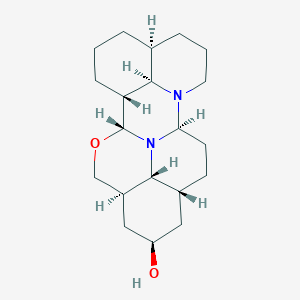
3-(2-Methylsulfanyl)ethylmalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylthioethyl)malate(2-) is a 3-(omega-methylthio)alkylmalate(2-) obtained by deprotonation of both carboxy groups of 3-(2-methylthioethyl)malic acid; major species at pH 7.3. It is a conjugate base of a 3-(2-methylthioethyl)malic acid.
Aplicaciones Científicas De Investigación
1. Role in Flavor Development of Kiwifruit
Günther et al. (2010) studied the biosynthesis of 3-(methylsulfanyl)propionate esters in Actinidia chinensis kiwifruit. They found that these compounds, including variants similar to 3-(2-Methylsulfanyl)ethylmalate, are crucial for the development of flavor in ripe kiwifruit. The study suggests that these compounds have little impact on the flavor of commercially stored kiwifruit but are significant in fresh, ripe fruits (Günther, Matich, Marsh, & Nicolau, 2010).
2. Anticancer Properties
Leese et al. (2005) explored the antiproliferative properties of estrogen-3-O-sulfamates, including compounds with 2-methylsulfanyl substituents. These compounds, related in structure to 3-(2-Methylsulfanyl)ethylmalate, displayed significant anticancer activities against various human cancer cell lines. Their study indicates the potential of these compounds in cancer therapy (Leese et al., 2005).
3. Potential in Radiopharmaceutical Applications
Tosato et al. (2022) researched the coordination properties of Cu2+/Cu+ complexes with sulfur-pendant polyazamacrocycles, including those with methylsulfanyl groups similar to 3-(2-Methylsulfanyl)ethylmalate. Their findings suggest these compounds' potential in stabilizing medically relevant copper radioisotopes, indicating their use in radiopharmaceutical applications (Tosato et al., 2022).
Propiedades
Nombre del producto |
3-(2-Methylsulfanyl)ethylmalate |
|---|---|
Fórmula molecular |
C7H10O5S-2 |
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
2-hydroxy-3-(2-methylsulfanylethyl)butanedioate |
InChI |
InChI=1S/C7H12O5S/c1-13-3-2-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)/p-2 |
Clave InChI |
UZRMQJKPFRLIDG-UHFFFAOYSA-L |
SMILES canónico |
CSCCC(C(C(=O)[O-])O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



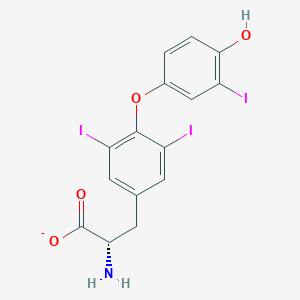
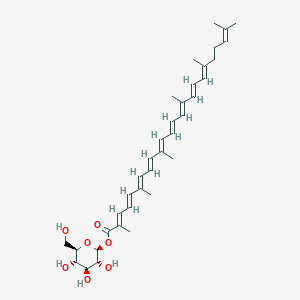
![3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione](/img/structure/B1265053.png)
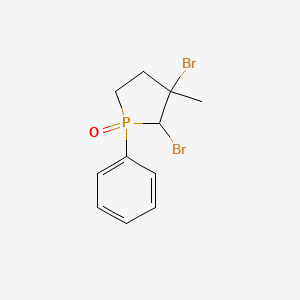
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
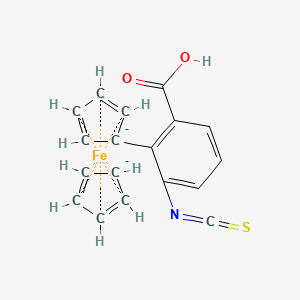
![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1265059.png)
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)

